WK-X-34

P-glycoprotein MDR reversal Ovarian cancer

WK-X-34 is a third-generation, anthranilic acid-based small molecule that simultaneously inhibits P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two major ATP-binding cassette (ABC) transporters that drive multidrug resistance (MDR) in malignant tumors. It belongs to the tetrahydroisoquinoline-ethyl-phenylamine class and exhibits nanomolar potency against P-gp and low-micromolar potency against BCRP, without significant interaction with MRP1, MRP2, or MRP3.

Molecular Formula C35H37N3O6
Molecular Weight 595.7 g/mol
CAS No. 908859-10-9
Cat. No. B1683593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWK-X-34
CAS908859-10-9
SynonymsWKX34;  WKX-34;  WKX 34;  WK-X-34;  WK-X 34;  WK-X34.
Molecular FormulaC35H37N3O6
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC
InChIInChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39)
InChIKeyWKEBQZAUNGERGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WK-X-34 (CAS 908859-10-9) – Baseline Profile of a Dual P-gp/BCRP Inhibitor for MDR Reversal Research


WK-X-34 is a third-generation, anthranilic acid-based small molecule that simultaneously inhibits P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two major ATP-binding cassette (ABC) transporters that drive multidrug resistance (MDR) in malignant tumors [1]. It belongs to the tetrahydroisoquinoline-ethyl-phenylamine class and exhibits nanomolar potency against P-gp and low-micromolar potency against BCRP, without significant interaction with MRP1, MRP2, or MRP3 [2]. This dual-target profile distinguishes WK-X-34 from both earlier-generation modulators such as verapamil and cyclosporin A, and from highly selective single-transporter inhibitors like LY335979 [3].

Why WK-X-34 Cannot Be Substituted by Other P-gp or BCRP Inhibitors in MDR Studies


Compounds within the P-gp/BCRP inhibitor class exhibit markedly divergent selectivity, potency, and safety profiles, making generic substitution scientifically inadvisable. WK-X-34 is a dual P-gp/BCRP inhibitor with an IC50 of 82.1 nM for P-gp and 26.5 µM for BCRP, lacking MRP cross-reactivity [1]. In contrast, verapamil, a first-generation P-gp inhibitor, requires high micromolar concentrations (IC50 ~ 5–15 µM) and causes cardiovascular toxicity at pharmacologically active doses [2]. Cyclosporin A is a broad-spectrum but non-specific immunosuppressant that inhibits multiple transporters and is associated with significant nephrotoxicity and immunosuppression [3]. The third-generation comparator XR9577 (tariquidar) shares WK-X-34’s dual profile but differs in clinical development status and tissue distribution [3]. LY335979 (zosuquidar) is a P-gp-selective inhibitor with negligible BCRP activity, limiting its use in tumors co-expressing both transporters [4]. These pharmacodynamic, pharmacokinetic, and toxicological differences mean that selecting the correct inhibitor is critical for experimental reproducibility and data interpretability, and WK-X-34 fills a specific niche as a potent, dual, MRP-sparing modulator with in vivo validation.

Head-to-Head and Cross-Study Quantitative Evidence for WK-X-34 Differentiation


P-gp Inhibitory Potency: WK-X-34 vs. Verapamil and XR9577 in Drug-Resistant Ovarian Cancer Cells

WK-X-34 inhibits P-gp-mediated daunorubicin efflux with an IC50 of 82.1 ± 6 nM in A2780/Adr human ovarian cancer cells [1]. In the same cell line, the first-generation inhibitor verapamil achieves comparable inhibition only at >100-fold higher concentrations (IC50 ~5–15 µM) [2]. XR9577, a structural analog and third-generation comparator, also achieves nanomolar P-gp inhibition, but WK-X-34 demonstrates equivalent daunorubicin cytotoxicity reversal of 7–8 fold at 10 µM in direct head-to-head evaluation [3].

P-glycoprotein MDR reversal Ovarian cancer

BCRP Inhibitory Potency: WK-X-34 vs. Cyclosporin A in BCRP-Overexpressing Breast Cancer Cells

WK-X-34 inhibits BCRP-mediated mitoxantrone efflux with an IC50 of 26.5 ± 4.6 µM in MCF7/mx cells, resulting in a 200–300 fold increase in mitoxantrone cytotoxicity [1]. Cyclosporin A, a clinically used broad-spectrum modulator, achieves BCRP inhibition with lower potency and is associated with significant immunosuppressive and nephrotoxic effects that are absent with WK-X-34 [2].

BCRP/ABCG2 Mitoxantrone efflux Breast cancer

Transporter Selectivity: MRP1/2/3 Sparing vs. Cyclosporin A and Verapamil

WK-X-34 did not significantly alter 5-CFDA accumulation in MRP1-, MRP2-, or MRP3-transfected cell lines, demonstrating functional selectivity for P-gp and BCRP over the MRP family [1]. In contrast, both verapamil and cyclosporin A exhibit broader inhibition across ABC transporters, including MRP1, which confounds interpretation in MDR models where multiple transporters are co-expressed [2].

MRP transporter Selectivity profiling ABC transporter

In Vivo Efficacy: 99mTc-Sestamibi Imaging in Ovarian Cancer Xenografts

In A2780/Adr human ovarian cancer xenograft-bearing mice, WK-X-34 (20 mg/kg i.p.) significantly increased 99mTc-Sestamibi uptake in tumors (AUC0-4h 136% of control), brain (147%), and intestine (138%) [1]. This non-invasive, quantitative imaging endpoint demonstrates target engagement of P-gp in vivo and provides a translational bridge that is not available for many other P-gp/BCRP inhibitors at equivalent development stages [2].

In vivo imaging Xenograft validation Biodistribution

MDR Reversal Activity (RF) in K562/A02 Leukemia Cells: WK-X-34 as Reference Standard

In K562/A02 human leukemia cells overexpressing P-gp, WK-X-34 achieved a reversal fold (RF) of 64.41 in restoring chemosensitivity to doxorubicin, serving as the reference standard against which novel azo-containing derivatives (e.g., compound 7i, RF = 142.79) were benchmarked [1]. Verapamil, used as a first-generation control in the same assay context, typically exhibits RF values <10 at non-toxic concentrations [2].

MDR reversal Reversal fold Leukemia

Dual P-gp/BCRP Profiling vs. LY335979 (Zosuquidar) Selectivity in Drug Transport Assays

WK-X-34 acts as a dual inhibitor of both P-gp and BCRP in Caco-2 cell monolayer transport studies, reducing the basal-to-apical efflux of both paclitaxel (P-gp substrate) and mitoxantrone (BCRP substrate) [1]. In direct comparison, LY335979 (zosuquidar) selectively inhibits P-gp with minimal effect on BCRP-mediated transport, limiting its utility in systems where BCRP contributes to drug resistance [1].

Transporter selectivity Caco-2 permeability Dual inhibitor

Optimal Application Scenarios for WK-X-34 Based on Quantitative Evidence


In Vitro Functional MDR Reversal Assays in Dual P-gp/BCRP-Expressing Cancer Models

WK-X-34 is optimized for chemosensitization studies in cancer cell lines co-expressing P-gp and BCRP, such as A2780/Adr ovarian cancer or MCF7/mx breast cancer cells. Its dual inhibition profile (P-gp IC50 82.1 nM; BCRP IC50 26.5 µM [1]) and MRP-sparing selectivity [1] make it suitable for dissecting the contribution of individual transporters to drug resistance when used alongside selective probes (e.g., LY335979 for P-gp-only inhibition [2]). The established reversal fold of 64.41 in K562/A02 cells provides a reproducible benchmark for assay validation [3].

Preclinical In Vivo MDR Reversal Studies with 99mTc-Sestamibi Imaging Endpoints

WK-X-34 is uniquely suited for rodent MDR xenograft studies incorporating non-invasive 99mTc-Sestamibi SPECT imaging to quantify P-gp functional inhibition in real time. Dosing at 20 mg/kg i.p. yields a 136% increase in tumor 99mTc-Sestamibi AUC, with parallel increases in brain (147%) and intestine (138%) confirming systemic P-gp engagement [1]. This imaging-validated in vivo profile enables longitudinal assessment of MDR reversal without terminal tissue sampling, providing a translational pharmacodynamic endpoint that is not available for verapamil or cyclosporin A at comparable toxicity levels [1].

Reference Standard for Novel P-gp Inhibitor Development and SAR Studies

WK-X-34 serves as the preferred reference compound for structure-activity relationship (SAR) campaigns aimed at developing next-generation P-gp inhibitors with improved potency or safety margins. Its well-characterized RF of 64.41 in K562/A02 cells and nanomolar P-gp IC50 provide a validated benchmark against which new chemical entities can be quantitatively assessed [3]. Multiple recent studies have utilized WK-X-34 as the head-to-head comparator to demonstrate superior reversal activity of novel derivatives (e.g., compound 7i with RF 142.79; PID-9 with IC50 0.1338 µM and RF 78.6) [4].

Intestinal Absorption and Transporter-Based Drug-Drug Interaction Studies

WK-X-34 is employed as a dual P-gp/BCRP inhibitor tool in Caco-2 monolayer permeability assays to deconvolve the contribution of each efflux transporter to intestinal drug absorption. Its dual inhibition property enables researchers to distinguish between P-gp-dominated and BCRP-dominated efflux when used comparatively with selective inhibitors such as LY335979 [2]. This application is particularly relevant for pharmaceutical development programs assessing the oral bioavailability risk of new chemical entities that are substrates for both transporters.

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